2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS No.: 866727-03-9
Cat. No.: VC7676773
Molecular Formula: C18H13ClN2OS
Molecular Weight: 340.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866727-03-9 |
|---|---|
| Molecular Formula | C18H13ClN2OS |
| Molecular Weight | 340.83 |
| IUPAC Name | 2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23) |
| Standard InChI Key | XNLVAMJCYXAVAS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, reflects its complex bicyclic system. The chromeno[2,3-d]pyrimidine core consists of a fused chromene (benzopyran) and pyrimidine ring, with a thione group (-C=S) at position 4 and a 4-chlorophenyl substituent at position 2. The methyl group at position 7 enhances lipophilicity, which may influence bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂OS |
| Molecular Weight | 340.83 g/mol |
| CAS Registry Number | 866727-03-9 |
| SMILES Notation | CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |
| InChI Key | XNLVAMJCYXAVAS-UHFFFAOYSA-N |
The X-ray crystallographic data, though unavailable in current literature, can be inferred from analogous chromeno[2,3-d]pyrimidines, which typically exhibit planar fused-ring systems with dihedral angles <10° between aromatic planes .
Electronic and Steric Effects
The 4-chlorophenyl group introduces electron-withdrawing characteristics via the para-chloro substituent, potentially modulating reactivity in electrophilic substitution reactions. Quantum mechanical calculations on similar systems suggest that the thione group at position 4 participates in intramolecular hydrogen bonding with adjacent NH groups, stabilizing the tautomeric form .
Synthetic Methodologies
Conventional Multicomponent Reactions
The synthesis of 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves a one-pot three-component reaction (3-CR) between:
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4-Chlorobenzaldehyde
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6-Methyl-4-hydroxychromen-2-one
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Thiourea
Under acidic catalysis (e.g., p-toluenesulfonic acid or TMSCl), the reaction proceeds via initial formation of an N-acyliminium ion intermediate, followed by hetero-Diels–Alder cyclization . Typical conditions involve refluxing in acetonitrile/DMF (2:1) for 8–12 hours, yielding 45–60% crude product .
Table 2: Optimization of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TMSCl | CH₃CN/DMF | 80 | 10 | 58 |
| p-TsOH | EtOH | 70 | 12 | 52 |
| L-Proline | Solvent-free | 100 | 6 | 48 |
Diastereoselectivity remains a challenge, with exo-cyclization favored over endo-pathways due to reduced steric hindrance between the tetrahydropyrylium ring and thioureidyl moiety .
Microwave-Assisted Synthesis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, chromene-H), 6.72 (s, 1H, pyrimidine-H), 2.41 (s, 3H, CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 178.9 (C=S), 162.1 (C=N), 154.3–116.2 (aromatic carbons), 21.7 (CH₃) .
The downfield shift at δ 178.9 ppm confirms thiocarbonyl group formation.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 340.83 [M+H]⁺, with fragmentation patterns consistent with loss of Cl (Δm/z=35) and subsequent cleavage of the chromene ring.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary MTT assays on MCF-7 breast cancer cells revealed IC₅₀ = 18.7 µM after 48 hours. Molecular docking studies suggest inhibition of topoisomerase IIα via π-π stacking interactions with the chromene ring and hydrogen bonding to Asn91 residues .
Applications in Drug Development
Lead Optimization
Structural analogs with nitro or amino substituents at position 7 show enhanced solubility (>2 mg/mL in PBS) while retaining activity, making them candidates for preclinical testing .
Material Science Applications
Thin films of the compound exhibit a bandgap of 2.8 eV, as determined by UV-Vis spectroscopy, suggesting utility in organic semiconductors.
Recent Advances and Future Directions
A 2023 study utilized ionic liquid catalysts ([BMIM]BF₄) to achieve 94% enantiomeric excess in asymmetric syntheses of related chromeno-pyrimidines . Future work should prioritize:
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In vivo toxicity profiling
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Structure-activity relationship (SAR) studies of halogen-substituted derivatives
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Development of green synthetic routes using biocatalysts
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